1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea

Catalog No.
S2828217
CAS No.
1351601-81-4
M.F
C20H20N2O2
M. Wt
320.392
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)...

CAS Number

1351601-81-4

Product Name

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea

IUPAC Name

1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(2-methylphenyl)urea

Molecular Formula

C20H20N2O2

Molecular Weight

320.392

InChI

InChI=1S/C20H20N2O2/c1-14-7-2-5-12-18(14)22-20(24)21-13-19(23)17-11-6-9-15-8-3-4-10-16(15)17/h2-12,19,23H,13H2,1H3,(H2,21,22,24)

InChI Key

QVBOTWCVSITQDB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC3=CC=CC=C32)O

Solubility

not available

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea is an organic compound belonging to the class of ureas, characterized by its unique structure that includes both naphthalene and tolyl moieties. This compound features a hydroxyl group attached to a carbon atom adjacent to the urea functional group, which is significant for its biological activity and potential applications in medicinal chemistry. The molecular formula of this compound is C₁₅H₁₅N₂O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The synthesis of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction between specific isocyanates and amines under controlled conditions. For instance, reactions involving aryl isocyanides with hydroxylamines can yield various urea derivatives. The reaction conditions often include the use of copper salts as catalysts and bases such as sodium t-butoxide to facilitate the formation of the urea linkage while maintaining moderate temperatures to ensure product stability .

Compounds like 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea have been studied for their biological properties, particularly in relation to their interactions with specific receptors in the body. Urea derivatives are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects. The presence of the naphthalene group may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets .

The synthesis of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea can be achieved through several methods:

  • Direct Reaction: A common method involves reacting an appropriate aryl isocyanate with an amine derivative in a solvent like dichloromethane or ethanol, often utilizing a base to facilitate the reaction .
  • Copper-Catalyzed Reactions: Utilizing copper salts as catalysts can improve yields and selectivity in forming unsymmetrical ureas from aryl isocyanides and hydroxylamines .
  • Solvent-Free Conditions: Recent advances suggest that some urea derivatives can be synthesized under solvent-free conditions, enhancing environmental sustainability .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific receptors involved in metabolic processes.
  • Agriculture: Urea derivatives are often explored for their potential as herbicides or pesticides owing to their biochemical interactions with plant growth regulators.
  • Material Science: The unique properties of urea compounds can be utilized in creating polymers or other materials with specific mechanical or thermal properties.

Research into the interaction of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea with biological targets is crucial for understanding its pharmacological potential. Studies typically involve evaluating binding affinities to various receptors or enzymes, assessing how structural modifications influence these interactions. Preliminary studies indicate that modifications in the naphthalene or tolyl groups can significantly affect biological activity .

Several compounds exhibit structural similarities to 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea, highlighting its uniqueness:

Compound NameStructureNotable Features
1-benzyl-3-(naphthalen-1-ylethyl)-ureaStructureContains a benzyl group instead of tolyl; studied for growth hormone receptor interactions.
3-hydroxy-N-naphthalen-1-ylethylureaStructureLacks the o-tolyl group; focuses on hydroxyl functionality for receptor binding studies.
3-(p-tolyl)-ureaStructureSimpler structure; primarily investigated for its basic urea properties without complex aromatic systems.

These comparisons illustrate how variations in substituents can alter the biological activity and chemical properties of urea derivatives.

XLogP3

3.4

Dates

Modify: 2023-08-17

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